N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine
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Overview
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine is a complex organic compound that features a unique combination of a benzo[d]thiazole ring and a benzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the methylthio group: This step involves the methylation of the thiol group using methyl iodide or dimethyl sulfate.
Formation of the benzo[b][1,4]dioxin moiety: This can be synthesized through the cyclization of catechol with an appropriate dihalide.
Coupling of the two moieties: The final step involves the coupling of the benzo[d]thiazole and benzo[b][1,4]dioxin moieties through an amine linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amines
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Materials Science: The unique structural features of this compound could make it useful in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).
Chemical Biology: It could be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzo[d]thiazole ring could facilitate binding to specific proteins, while the benzo[b][1,4]dioxin moiety might enhance its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.
Benzo[b][1,4]dioxin derivatives: These compounds are often used in materials science for their electronic properties.
Uniqueness
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(methylthio)benzo[d]thiazol-2-amine is unique due to the combination of the benzo[d]thiazole and benzo[b][1,4]dioxin moieties, which may confer distinct chemical and biological properties. This dual functionality could make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-11-3-4-12-15(9-11)22-16(18-12)17-10-2-5-13-14(8-10)20-7-6-19-13/h2-5,8-9H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXAGCZADJADKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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